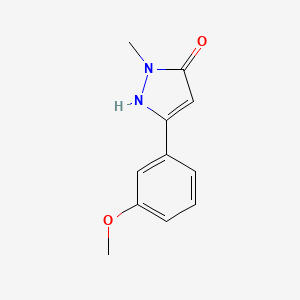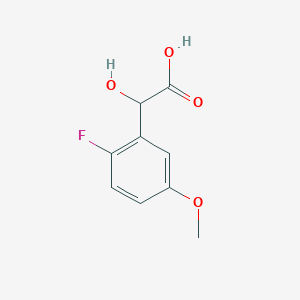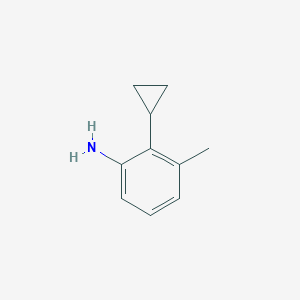![molecular formula C6H3BrN2OS B13699893 5-Bromooxazolo[4,5-b]pyridine-2-thiol](/img/structure/B13699893.png)
5-Bromooxazolo[4,5-b]pyridine-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromooxazolo[4,5-b]pyridine-2-thiol is a heterocyclic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a bromine atom at the 5th position and a thiol group at the 2nd position of the oxazolo[4,5-b]pyridine ring system. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromooxazolo[4,5-b]pyridine-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine derivatives with brominated oxazole intermediates. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow chemistry techniques and automated synthesis platforms are often employed to achieve efficient and scalable production .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromooxazolo[4,5-b]pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: De-brominated oxazolo[4,5-b]pyridine-2-thiol.
Substitution: Various substituted oxazolo[4,5-b]pyridine-2-thiol derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-Bromooxazolo[4,5-b]pyridine-2-thiol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in cell death. The compound’s ability to form covalent bonds with thiol groups in proteins is a key aspect of its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[4,5-b]pyridine derivatives: These compounds share a similar bicyclic structure but differ in the heteroatoms present in the ring system.
Oxazolo[4,5-b]pyridine derivatives: Similar to 5-Bromooxazolo[4,5-b]pyridine-2-thiol but without the bromine or thiol substituents.
Pyridine derivatives: A broader class of compounds that include various substitutions on the pyridine ring.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a thiol group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C6H3BrN2OS |
|---|---|
Poids moléculaire |
231.07 g/mol |
Nom IUPAC |
5-bromo-3H-[1,3]oxazolo[4,5-b]pyridine-2-thione |
InChI |
InChI=1S/C6H3BrN2OS/c7-4-2-1-3-5(8-4)9-6(11)10-3/h1-2H,(H,8,9,11) |
Clé InChI |
LHISDXZYQJJCFS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=C1OC(=S)N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-Fluoro-5-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13699821.png)


![n4,n7-Diphenyl-n4,n7-bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-4,7-diamine](/img/structure/B13699836.png)

![N-[2-[[(cis-4-Phenylcyclohexyl)oxy]methyl]-3-pyridyl]methanesulfonamide](/img/structure/B13699841.png)


![[3-(2,6-Dichlorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13699862.png)




![(2S,4S)-4-(4-Bromobutoxy)-1-Boc-2-[(trityloxy)methyl]pyrrolidine](/img/structure/B13699878.png)
